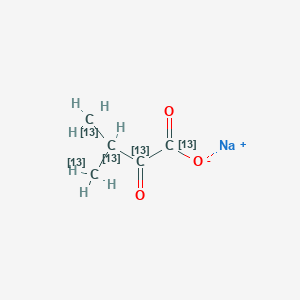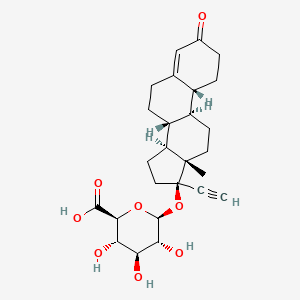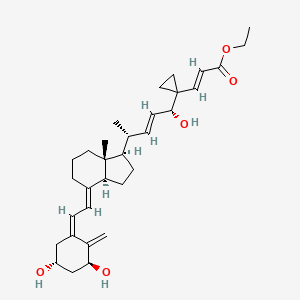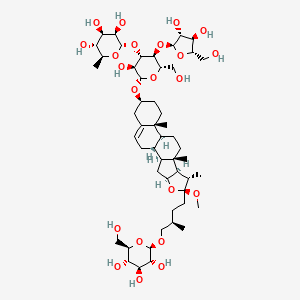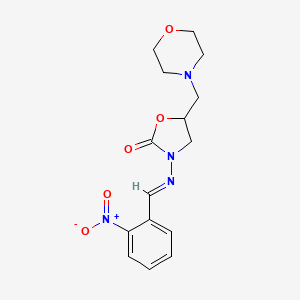
2-NP-Amoz
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of novel immunizing haptens for AMOZ, including its nitrophenyl derivative (NPAMOZ), involves derivatization with specific acids to enhance the sensitivity and specificity of detection assays, like the enzyme-linked immunosorbent assay (ELISA). These synthetic approaches aim at producing antibodies with improved sensitivity towards NPAMOZ by altering the molecular structure to enhance immunogenicity and detection capabilities (Xu et al., 2013).
Molecular Structure Analysis
The molecular modeling and analysis of NPAMOZ and its derivatives focus on understanding the lowest energy conformations and how these affect antibody binding and sensitivity in detection assays. The design of novel haptens for immunization and detection assays is based on molecular structure alterations that enhance the elicitation of specific antibodies against NPAMOZ (Xu et al., 2013).
Chemical Reactions and Properties
The chemical properties of NPAMOZ and its haptens involve reactions with various derivatizing agents to form immunizing haptens. These chemical modifications are crucial for producing specific polyclonal antibodies targeting NPAMOZ, facilitating its detection in complex matrices like food samples. The choice of derivatizing agents and the resulting chemical reactions are tailored to improve assay sensitivity and specificity (Xu et al., 2013).
Wissenschaftliche Forschungsanwendungen
Field
This application falls under the field of Food Safety and Quality Control , specifically in the testing of aquatic products .
Application
2-NP-Amoz is used as a reference standard in the determination of 2-NP-Amoz residues in aquatic products . This is important for ensuring the safety and quality of these products.
Method
The method of application involves using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) . This technique allows for the accurate and sensitive detection of 2-NP-Amoz residues.
Results
Veterinary Drug Residue Analysis
Field
This application is in the field of Veterinary Medicine and Food Safety , specifically in the analysis of veterinary drug residues .
Application
2-NP-Amoz is used as an internal standard for the determination of 5-(morpholinomethyl)-3-(2-nitrobenzyliden-amino)-2-oxazolidinone (2-NP-AMOZ) in various food samples including shrimp, poultry meat, fish, honey, and milk .
Method
The method involves using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) and liquid chromatography with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) . These techniques allow for the sensitive and accurate detection of 2-NP-Amoz residues.
Safety And Hazards
Zukünftige Richtungen
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
Eigenschaften
IUPAC Name |
5-(morpholin-4-ylmethyl)-3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5/c20-15-18(11-13(24-15)10-17-5-7-23-8-6-17)16-9-12-3-1-2-4-14(12)19(21)22/h1-4,9,13H,5-8,10-11H2/b16-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYAMVONOKWOLP-CXUHLZMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016484 | |
| Record name | 5-[(morpholin-4-yl)methyl]-3-{(E)-[(2-nitrophenyl)methylidene]amino}-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-NP-Amoz | |
CAS RN |
183193-59-1 | |
| Record name | 5-[(morpholin-4-yl)methyl]-3-{(E)-[(2-nitrophenyl)methylidene]amino}-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-NP-AMOZ | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




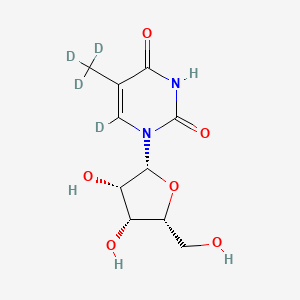
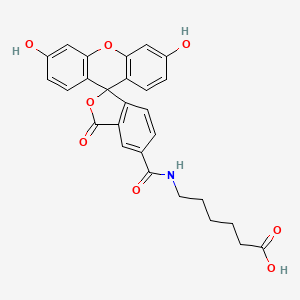
![(1R,3S,5R)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141280.png)

![beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-yl](/img/structure/B1141286.png)
